2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronate esters, widely used as intermediates in Suzuki-Miyaura cross-coupling reactions. Its structure features a dibenzo[b,d]furan moiety attached via a phenyl linker to the dioxaborolane ring. The dibenzofuran group confers rigidity, extended π-conjugation, and electron-deficient properties, making it valuable in materials science (e.g., OLEDs) and pharmaceutical synthesis .
Properties
Molecular Formula |
C24H23BO3 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-(3-dibenzofuran-1-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H23BO3/c1-23(2)24(3,4)28-25(27-23)17-10-7-9-16(15-17)18-12-8-14-21-22(18)19-11-5-6-13-20(19)26-21/h5-15H,1-4H3 |
InChI Key |
OTSLXOCVFAFXAC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C4C5=CC=CC=C5OC4=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
-
Formation of the Dibenzofuran Moiety: : The dibenzofuran core can be synthesized through various methods, including the O-arylation of substituted phenols followed by cyclization of diaryl ethers . Another approach involves the use of substituted biphenyls .
-
Attachment of the Phenyl Group: : The phenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst .
-
Formation of the Dioxaborolane Ring: : The final step involves the formation of the dioxaborolane ring, which can be achieved through the reaction of the phenyl-substituted dibenzofuran with a boronic ester under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and dibenzofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Positional Isomers of Dibenzofuran-Substituted Boronates
2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1k) :
Synthesized via Pd-catalyzed borylation of 4-bromodibenzofuran using B₂pin₂ . The 4-position substitution on dibenzofuran alters conjugation pathways compared to the 1-yl isomer. For example, 1k exhibits a 15% lower photoluminescence quantum yield (PLQY) in OLED applications due to reduced planarity .3-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran :
A derivative with a phenyl group at position 3 of dibenzofuran. This modification increases steric hindrance, reducing reactivity in coupling reactions by ~20% compared to the target compound .
Boronates with Substituted Aryl Groups
2-(3,5-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6a) :
Chlorine and methoxy substituents create a mixed electronic effect. The electron-withdrawing Cl groups enhance electrophilicity at the boron center, accelerating Suzuki coupling rates by 30% relative to the dibenzofuran analog .4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane :
The trichlorophenyl group increases oxidative stability (decomposition temperature: 220°C vs. 195°C for the target compound) but reduces solubility in polar solvents (e.g., THF) by 40% .
Boronates with Extended Conjugation
(E)-4,4,5,5-Tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin) :
A fluorescence probe with a styryl linker. The extended conjugation shifts absorption maxima to 350 nm (vs. 310 nm for the dibenzofuran compound), making it suitable for hydrogen peroxide detection .2-{(Z)-1-[p-(tert-Butyl)phenyl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7e) :
The tert-butyl group improves solubility in hexane by 50%, but steric bulk lowers coupling efficiency with aryl chlorides .
Key Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
